苦参酮

描述

科学研究应用

Treatment of Ulcerative Colitis

Nigakinone has been found to have potential therapeutic effects on colitis . It has been shown to alleviate symptoms of colitis induced by dextran sulfate sodium (DSS), including excessive inflammatory response by NLRP3 activation, and injury of the intestinal mucosal barrier .

Regulation of Bile Acid Disorders

Nigakinone has been shown to regulate bile acid (BA) disorders by controlling cholesterol hydroxylase and transporters mediated by Farnesoid X receptor (FXR), which then decreases BA accumulation in the colon . This is particularly important as BA metabolism disorder is correlated with the pathogenesis of ulcerative colitis .

Inhibition of Inflammatory Cytokines

In vitro, Nigakinone has been found to restrain BA-induced inflammation and cell damage via FXR activation and inhibition of inflammatory cytokines . This suggests that Nigakinone could be used as an anti-inflammatory agent.

Potential Targeting of FXR

Molecular-docking and dual-luciferase reporter® (DLR™) assays have indicated that FXR might be a target of Nigakinone . This suggests that Nigakinone could be used to modulate the activity of FXR, a receptor that plays a crucial role in BA homeostasis and inflammation .

安全和危害

When handling Nigakinone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Nigakinone primarily targets the Farnesoid X receptor (FXR) and the NLRP3 (nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3) signaling pathway . FXR is a controller for bile acid homeostasis and inflammation, making it a promising target for ulcerative colitis therapy . NLRP3 is a component of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses .

Mode of Action

Nigakinone acts as a regulator of the FXR and NLRP3 signaling pathways . It controls cholesterol hydroxylase and transporters mediated by FXR, thereby regulating bile acid disorders . Molecular docking and dual-luciferase reporter assays indicate that FXR might be a target of nigakinone . In vitro, nigakinone restrains bile acid-induced inflammation and cell damage via FXR activation and inhibition of inflammatory cytokines .

Biochemical Pathways

Nigakinone affects the bile acid profile and the FXR/NLRP3 signaling pathways . By controlling FXR-mediated cholesterol hydroxylase and transporters, nigakinone regulates bile acid disorders, leading to a decrease in bile acid accumulation in the colon .

Result of Action

Nigakinone attenuates colitis symptoms induced by dextran sulfate sodium (DSS), including excessive inflammatory response by NLRP3 activation, and injury of the intestinal mucosal barrier . It also restrains bile acid-induced inflammation and cell damage via FXR activation and inhibition of inflammatory cytokines .

Action Environment

The ameliorating effects of Nigakinone on colitis were suppressed by FXR knockout or silencing in vivo or in vitro .

属性

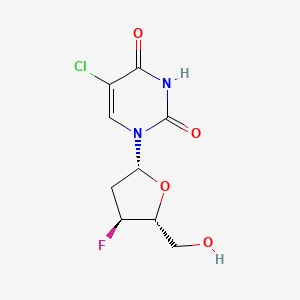

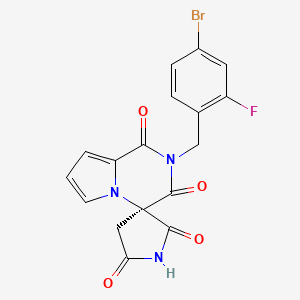

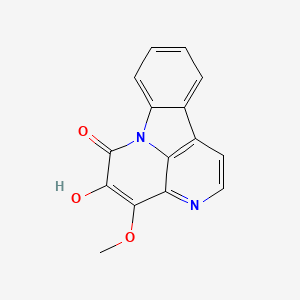

IUPAC Name |

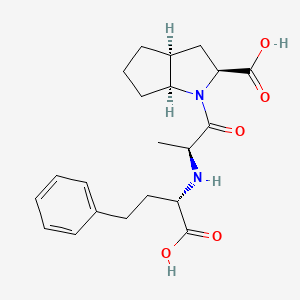

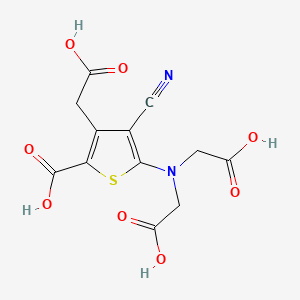

3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFKZUOYIFDMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18110-86-6 | |

| Record name | 4-Methoxy-5-hydroxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigakinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIGAKINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Nigakinone interact with its target to produce its anti-inflammatory effects in ulcerative colitis?

A1: Nigakinone appears to exert its beneficial effects by targeting two key pathways: the Farnesoid X receptor (FXR) and the nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) signaling pathway. [] Nigakinone directly interacts with FXR, acting as an agonist. [] This activation subsequently regulates bile acid (BA) metabolism, reducing BA accumulation in the colon, which is often dysregulated in ulcerative colitis. [] Additionally, Nigakinone suppresses the activation of the NLRP3 inflammasome, a critical component of the inflammatory response in ulcerative colitis. [] This combined modulation of FXR and NLRP3 signaling contributes to its anti-inflammatory and therapeutic effects. []

Q2: What is the structural characterization of Nigakinone?

A2: Nigakinone is an alkaloid, specifically a furoquinoline alkaloid. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, structural elucidation likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). []

Q3: Can you elaborate on the application of Nigakinone in traditional medicine and its potential in modern therapeutic settings?

A3: Nigakinone is a major active compound found in Picrasma quassioides (D. Don) Benn., a plant extensively used in Traditional Chinese Medicine. [, , ] Traditionally, it has been utilized for its anti-hypertensive properties. [] Modern research suggests its potential therapeutic application in ulcerative colitis by regulating bile acid metabolism and inflammatory pathways. [] Further research is necessary to explore its efficacy and safety profile for broader clinical applications.

Q4: What are the current methods for extracting and purifying Nigakinone?

A4: Extraction techniques like Ultrasonic Microwave-Assisted Extraction (UMAE) coupled with High-Speed Counter-Current Chromatography (HSCCC) have proven effective in isolating Nigakinone from Picrasma quassioides. [] This method allows for a relatively fast and efficient purification process, yielding high-purity Nigakinone suitable for further research and potential pharmaceutical applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。